Corynoxine B

Übersicht

Beschreibung

Corynoxine B is a natural oxindole alkaloid isolated from the Chinese herbal medicine Uncaria rhynchophylla. It has gained significant attention due to its potential therapeutic effects, particularly in neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. This compound is known for its ability to induce autophagy, a cellular process that degrades and recycles cellular components, which is crucial for maintaining neuronal health .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Corynoxine B involves several steps, starting from the extraction of the compound from Uncaria rhynchophylla. The synthetic route typically includes the following steps:

Extraction: The plant material is subjected to solvent extraction to obtain a crude extract containing this compound.

Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.

Characterization: The isolated compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The plant material is harvested and processed in bulk, followed by solvent extraction and chromatographic purification. Advances in biotechnological methods, such as the use of engineered microorganisms, are also being explored to enhance the yield and efficiency of this compound production .

Analyse Chemischer Reaktionen

Epimerization and Stability

Corynoxine B undergoes pH-dependent epimerization via an intermolecular Mannich reaction. In acidic conditions (e.g., CDCl₃), it equilibrates with its C-7 epimer, corynoxine A, reaching a 70:30 ratio after 8 days . This process highlights the compound's stereochemical lability, critical for handling and storage protocols.

Table 1: Epimerization Kinetics of this compound

| Condition | Time (Days) | This compound (%) | Corynoxine A (%) |

|---|---|---|---|

| CDCl₃ (acidic) | 8 | 30 | 70 |

| Neutral | 8 | >95 | <5 |

Reactivity with Common Reagents

This compound’s oxindole core and tertiary amine groups participate in reactions such as:

Oxidation

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄) .

-

Outcome : Generates hydroxylated derivatives, altering bioactivity.

Reduction

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) .

-

Outcome : Reduces carbonyl groups, modifying pharmacokinetic properties.

Substitution

-

Outcome : Introduces halogen or alkyl groups at reactive sites (e.g., C-9).

Structural Insights from NMR Data

Key NMR signals (Table 2) reveal electronic environments critical for reactivity:

Table 2: Selected ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) | δH (ppm) | Multiplicity |

|---|---|---|---|

| C-3 | 76.5 | 2.24 | Broad doublet |

| C-9 | 123.2 | 7.19 | Doublet |

| C-12 | 109.5 | 6.87 | Doublet |

| NH | - | 8.91 | Singlet |

The deshielded H-9 proton (δH 7.19) indicates aromatic ring polarization, enhancing susceptibility to electrophilic substitution .

Degradation Pathways

This compound degrades under prolonged UV exposure or high temperatures (>100°C), forming demethylated or ring-opened byproducts. Stabilizing agents (e.g., antioxidants) are recommended for long-term storage .

Synthetic Modifications

Semisynthetic derivatives of this compound have been explored to enhance bioavailability. For example:

Wissenschaftliche Forschungsanwendungen

Pharmacological Effects

Corynoxine B exhibits a variety of beneficial effects, particularly in neuroprotection and autophagy induction. The compound has been shown to:

- Induce Autophagy : this compound enhances autophagy by interacting with proteins such as Beclin-1 and HMGB1/2, which are crucial for the autophagic process. Studies have demonstrated that it can restore impaired autophagy in neuronal cells exposed to neurotoxic agents like manganese and α-synuclein .

- Neuroprotective Properties : In models of Parkinson's disease, this compound has been observed to reduce α-synuclein aggregates and diminish neuroinflammation through mTOR-mediated autophagy pathways . This suggests a role in mitigating the progression of neurodegenerative conditions.

- Cognitive Improvement : Research indicates that this compound can ameliorate cognitive decline in Alzheimer's disease models by promoting the clearance of amyloid precursor proteins through enhanced autophagic activity .

Innovative Delivery Systems

Despite its promising effects, this compound faces challenges related to low brain permeability and bioavailability. To address these issues, researchers have developed novel drug delivery systems:

- Exosome-Mediated Delivery : Recent studies have utilized Fe65-engineered exosomes to encapsulate this compound. This method enhances targeted delivery to neuronal cells in the brain, effectively bypassing the blood-brain barrier. The exosomes facilitate the induction of autophagy in APP-overexpressing neurons, thereby improving cognitive functions in Alzheimer's models .

- Derivatives with Enhanced Properties : Modifications of this compound, such as the derivative CB6, have been synthesized to improve brain permeability while retaining neuroprotective effects. CB6 has shown increased efficacy in inducing autophagy compared to its parent compound .

Case Studies

Several studies exemplify the therapeutic potential of this compound:

- Parkinson's Disease Model :

- Alzheimer's Disease Studies :

- Neuroprotective Mechanisms :

Wirkmechanismus

Corynoxine B exerts its effects primarily through the induction of autophagy. It activates the PIK3C3 complex, promoting the production of phosphatidylinositol 3-phosphate (PI3P), which is essential for the formation of autophagosomes. This compound also inhibits the AKT/mTOR signaling pathway, leading to the activation of transcription factors TFEB and TFE3, which regulate autophagy and lysosomal biogenesis .

Vergleich Mit ähnlichen Verbindungen

Corynoxine B is compared with other similar compounds, such as:

Corynoxine: Another oxindole alkaloid with similar autophagy-inducing properties.

Corynoxeine: A related compound with distinct biological activities.

Isorhynchophylline: An alkaloid with neuroprotective effects.

Isocorynoxeine: A compound with potential therapeutic effects in neurodegenerative diseases.

Rhynchophylline: An alkaloid with various pharmacological properties.

This compound is unique due to its potent autophagy-inducing effects and its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurodegenerative diseases .

Eigenschaften

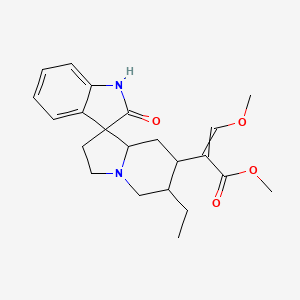

IUPAC Name |

methyl 2-(6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl)-3-methoxyprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXYUDFNWXHGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871548 | |

| Record name | Methyl 17-methoxy-2-oxocorynox-16-en-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-66-4 | |

| Record name | 76-66-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.